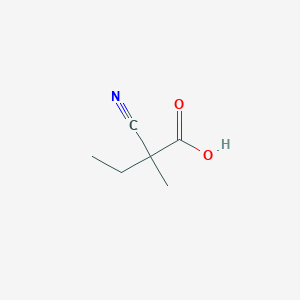

2-Cyano-2-methylbutanoic acid

Description

Significance of α-Quaternary Carbon Stereocenters in Organic Chemistry

At the heart of many complex and biologically active molecules lies a challenging structural motif: the all-carbon quaternary stereocenter. nih.govacs.org This is a carbon atom bonded to four other carbon atoms, and its construction has long been a formidable task for synthetic chemists. nih.govrsc.org The presence of a quaternary stereocenter dramatically increases the three-dimensional complexity of a molecule, which can be crucial for its biological function. acs.org The development of methods to create these centers in a controlled and predictable manner is a key area of research, as it opens doors to the synthesis of novel pharmaceuticals and other functional materials. nih.govpnas.org Acyclic quaternary carbon stereocenters, in particular, are prevalent in a wide range of natural products and bioactive compounds. grafiati.com

Contextualizing 2-Cyano-2-methylbutanoic Acid within Advanced Organic Synthesis Research

This compound is a specific example of an α-quaternary α-cyano carboxylic acid. Its structure, featuring a quaternary carbon atom at the α-position, makes it a valuable building block in the synthesis of more complex molecules. cymitquimica.com The presence of both the nitrile and carboxylic acid functionalities provides multiple handles for further chemical modification. Research into compounds like this compound contributes to the broader understanding of how to construct and manipulate sterically hindered and functionally dense molecules, a central theme in modern organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-2-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-3-6(2,4-7)5(8)9/h3H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAURMQOZWYLEGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 2 Cyano 2 Methylbutanoic Acid

Reactivity Profiles of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site of reactivity in 2-cyano-2-methylbutanoic acid, participating in reactions typical of this functional group.

Carboxylate Anion Formation and its Role in Reactions

The carboxylic acid group (-COOH) of this compound can deprotonate to form a carboxylate anion (-COO⁻). libretexts.orgegyankosh.ac.in This deprotonation is a fundamental acid-base reaction where the compound acts as a weak acid. libretexts.org The resulting carboxylate anion is stabilized by resonance, with the negative charge delocalized between the two oxygen atoms. libretexts.org This resonance stabilization is a key factor in the acidity of carboxylic acids. libretexts.org The formation of the carboxylate anion is crucial for its role in various reactions, including its ability to act as a nucleophile. For instance, the carboxylate can participate in nucleophilic substitution reactions. Furthermore, in electrochemical reactions like the Kolbe electrolysis, the carboxylate anion can be oxidized to a carboxyl radical, which can then undergo decarboxylation to form a carbon-centered radical. acs.org

Derivatization via Nucleophilic Substitution Reactions (e.g., Esterification, Amidation)

The carboxylic acid moiety of this compound readily undergoes nucleophilic acyl substitution reactions, allowing for its conversion into a variety of derivatives such as esters and amides. libretexts.org

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. ontosight.ai This reaction proceeds through the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. ontosight.ai The subsequent tetrahedral intermediate then eliminates a molecule of water to yield the ester. libretexts.org For example, the reaction of 2-cyano-2-methylpropanoic acid with methanol (B129727) yields methyl 2-cyano-2-methylpropanoate. ontosight.ai

Amidation: Similarly, amides can be formed by reacting this compound or its more reactive derivatives (like acyl chlorides) with ammonia (B1221849) or primary or secondary amines. acs.org The reaction mechanism is analogous to esterification, involving nucleophilic attack by the amine on the carbonyl carbon. acs.org These derivatization reactions are fundamental in organic synthesis, enabling the modification of the carboxylic acid group to alter the molecule's physical and chemical properties.

Reactivity of the α-Cyano Group

The α-cyano group (-C≡N) is another key reactive site in this compound, participating in a range of addition and transformation reactions.

Nucleophilic Addition Reactions Involving the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. openstax.org This polarity allows for nucleophilic addition reactions, similar to those of a carbonyl group. openstax.orgucalgary.ca Strong nucleophiles can add directly to the nitrile carbon, forming an intermediate imine anion. ucalgary.calibretexts.org This intermediate can then be protonated and may undergo further reactions. ucalgary.ca The versatility of the cyano group is highlighted by its ability to be transformed into various functional groups, including amides, carboxylic acids, amines, aldehydes, and ketones through such nucleophilic additions. beilstein-journals.org For example, the hydrolysis of nitriles to carboxylic acids can occur under either acidic or basic conditions. libretexts.org In basic hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic nitrile carbon. openstax.org

Lewis Acid Activation of the Nitrile Group for Electrophilic Transformations

The reactivity of the nitrile group can be enhanced through the use of a Lewis acid. ucalgary.ca The Lewis acid coordinates to the lone pair of electrons on the nitrogen atom, increasing the electrophilicity of the nitrile carbon. ucalgary.ca This activation makes the nitrile more susceptible to attack by even weak nucleophiles. ucalgary.ca This principle is applied in various synthetic transformations. For instance, protonation of the nitrile nitrogen by a Brønsted acid catalyst makes the system more electrophilic and facilitates the addition of weak nucleophiles like water or alcohols. ucalgary.ca

Transformations at the α-Quaternary Carbon Center

The presence of a quaternary carbon at the α-position, bearing both a cyano and a methyl group, introduces steric hindrance that can influence the reactivity of the adjacent functional groups. However, this structural feature also opens up possibilities for specific transformations. The synthesis of compounds with α-all-carbon quaternary centers is a significant challenge in organic synthesis due to this steric demand. beilstein-journals.org Despite this, the cyano group at this center provides a versatile handle for further functionalization. beilstein-journals.org For instance, palladium-catalyzed C-H activation reactions have been reported for aliphatic carboxylic acids containing quaternary centers at the α-position, allowing for arylation at the β-C(sp³) position. rsc.org This demonstrates that even with a sterically congested α-carbon, selective transformations at other positions in the molecule are achievable.

Steric and Electronic Influences on Reaction Pathways

The chemical behavior of this compound is profoundly influenced by both steric and electronic effects originating from its α-quaternary center.

Steric Hindrance: The presence of a methyl group and a cyano group on the same carbon that bears the carboxylic acid creates significant steric congestion. This steric bulk can hinder the approach of nucleophiles or enzymes to the carbonyl carbon of the carboxylic acid, influencing the rates and feasibility of reactions like esterification. In many cases, this hindrance directs reactions away from the sterically crowded center towards other parts of the molecule.

Electronic Effects: The nitrile (cyano) group is strongly electron-withdrawing. This property has several important consequences:

Increased Acidity: The inductive effect of the cyano group increases the acidity of the carboxylic acid proton.

Stabilization of Intermediates: The nitrile group can stabilize adjacent negative charges (carbanions) or radical intermediates through resonance and inductive effects. everand.com This stabilization is a critical factor in facilitating decarboxylation reactions.

Dipole Moment: The polar nature of the α-cyano-carboxylic acid moiety creates a significant dipole moment, which can influence intermolecular interactions and aggregation in solution. researchgate.netresearchgate.net

These competing and cooperating influences are summarized in the table below.

| Feature | Influence | Consequence on Reactivity |

| α-Quaternary Carbon | Steric Hindrance | Hinders direct attack at the carbonyl carbon; can influence regioselectivity in other reactions. |

| Nitrile Group (Cyano) | Strong Electron-Withdrawing (Inductive & Resonance) | Increases acidity of the carboxylic proton; stabilizes carbanion/radical intermediates upon decarboxylation. |

| Carboxylic Acid Group | Proton Donor / Leaving Group | Participates in typical acid-base chemistry; can be removed as CO₂ in decarboxylation reactions. |

Decarboxylative Reactions of α-Quaternary Carboxylic Acids

One of the most significant reaction pathways for this compound and related α-quaternary carboxylic acids is decarboxylation—the loss of carbon dioxide (CO₂). This process is often the gateway to forming new carbon-carbon and carbon-heteroatom bonds at the quaternary center.

A powerful application of the decarboxylative potential of this compound is in the Ritter-type amination. The classical Ritter reaction involves the addition of a nitrile to a carbocation, which is then hydrolyzed to form an N-alkyl amide. wikipedia.orgorganic-chemistry.org In the decarboxylative variant, the carbocation is generated by the loss of CO₂ from the carboxylic acid.

For this compound, this reaction proceeds by generating a tertiary carbocation intermediate, which is then attacked by the nitrogen of an external nitrile solvent (like acetonitrile) or another added nitrile. organic-chemistry.orgresearchgate.net Subsequent hydrolysis of the resulting nitrilium ion yields an α-tertiary amine derivative. organic-chemistry.org This method avoids the often harsh, strongly acidic conditions of the traditional Ritter reaction. organic-chemistry.orgyoutube.com

Reaction Scheme: Starting Material: this compound Reagents: Typically a hypervalent iodine compound (e.g., PhI(OAc)₂) and a nitrile (e.g., acetonitrile) organic-chemistry.org Key Intermediate: 2-methyl-2-butanenitrile cation Product: N-(1-cyano-1-methylpropyl)acetamide (after hydrolysis)

Unlike the well-known decarboxylation of β-keto acids, which proceeds through a cyclic six-membered transition state, the decarboxylation of this compound follows a different path. chemistrysteps.com The loss of CO₂ from an α-cyano carboxylic acid can be initiated thermally or through catalysis. acs.orgoup.com

The key to this reaction is the stability of the resulting intermediate. The electron-withdrawing nitrile group is crucial for stabilizing the carbanion that forms at the α-position upon the loss of CO₂. everand.com

Proposed Mechanism (Thermal):

Deprotonation: The carboxylic acid may first be deprotonated to form the carboxylate anion.

Loss of CO₂: The carboxylate loses a molecule of carbon dioxide, generating a resonance-stabilized carbanion. The negative charge is delocalized between the carbon and the nitrogen of the nitrile group.

Protonation: The carbanion is subsequently protonated by a proton source in the reaction mixture to give the final neutral product, 2-methylbutyronitrile.

This pathway is favored because the α-cyano carbanion is a relatively stable intermediate. everand.com

Distal C–H Functionalization (β- and γ-positions)

While the previous sections focused on reactions at the α-position, the unique structure of this compound and its analogs makes it an effective tool for directing reactions at distant C–H bonds. researchgate.net Specifically, it can be used as a removable "directing group" template to facilitate the functionalization of meta C–H bonds on an attached aromatic ring. acs.org

In this strategy, the carboxylic acid is tethered to a molecule containing an aromatic ring (e.g., a phenethyl alcohol). The resulting molecule has a U-shaped conformation where the terminal nitrile group coordinates to a transition metal catalyst (commonly palladium). This coordination positions the catalyst over the aromatic ring, facilitating the selective activation and functionalization (e.g., olefination, arylation) of a remote meta-C–H bond, a notoriously difficult position to functionalize selectively. everand.comacs.org

This approach leverages the conformational properties of the linker derived from the acid to overcome the inherent preference for ortho-functionalization. uga.edu

Investigations into Reaction Mechanisms

Understanding the precise sequence of events, including the slowest, rate-determining step, is crucial for optimizing reaction conditions and expanding the synthetic utility of this compound.

Kinetic Studies and Rate-Limiting Steps

For Decarboxylative Reactions: In many decarboxylative processes, the C-C bond cleavage to release CO₂ is the rate-determining step. nih.gov For the decarboxylative Ritter reaction, the formation of the tertiary carbocation intermediate following decarboxylation is the crucial, and likely rate-limiting, event. youtube.com

The table below outlines the likely rate-limiting steps for the key reactions discussed.

| Reaction Type | Likely Rate-Limiting Step | Evidence/Rationale |

| Decarboxylative Ritter Amination | Formation of tertiary carbocation via C-C bond cleavage | Stability of the carbocation is paramount for the reaction to proceed. youtube.com |

| Thermal Decarboxylation | C-C bond cleavage (loss of CO₂) | Requires energy input (heating) to overcome the activation barrier for bond breaking. oup.com |

| Distal C–H Functionalization | C–H bond cleavage or migratory insertion | Kinetic isotope effect studies point to C-H activation. acs.org DFT calculations sometimes favor migratory insertion as the highest barrier step. chemrxiv.org |

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is crucial for understanding the mechanistic pathways of chemical transformations. For this compound, key reactions would involve the transformation of both the nitrile and carboxylic acid functionalities.

In the hydrolysis of the cyano group, which converts the nitrile to a carboxylic acid or an amide, an amide intermediate (2-carbamoyl-2-methylbutanoic acid) is expected. The general mechanism for nitrile hydrolysis proceeds through the protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid, which then tautomerizes to the more stable amide. Further hydrolysis of the amide yields the corresponding carboxylic acid.

For reactions involving the carboxylic acid group, such as esterification, an acylium ion or a related activated species can be considered a key intermediate, especially under acidic conditions. In Fischer esterification, protonation of the carbonyl oxygen of the carboxylic acid activates the carbonyl carbon towards nucleophilic attack by an alcohol.

In cobalt-mediated Michael additions involving similar cyano-containing compounds, a (1-cyanoethyl)cobalt tetracarbonyl complex has been proposed as a key intermediate. acs.org This suggests that in related addition reactions, organometallic intermediates could play a significant role.

Spectroscopic methods are instrumental in the identification of such transient species. Techniques like in-situ Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy would be pivotal in tracking the disappearance of the nitrile or carboxylic acid signals and the appearance of signals corresponding to intermediates and final products.

Stereochemical Outcomes and Chiral Induction Mechanisms

The stereochemistry of reactions involving this compound is of significant interest, particularly in the synthesis of enantiomerically pure compounds. The quaternary carbon atom bearing the cyano and carboxylic acid groups is a chiral center, and controlling its configuration is a key synthetic challenge.

Enzymatic methods have shown great promise in the stereoselective synthesis of related α,α-disubstituted cyanocarboxylic acids. For instance, the enantioselective synthesis of (S)-2-cyano-2-methylpentanoic acid has been achieved with high enantiomeric excess using a nitrilase from Rhodococcus rhodochrous J1 expressed in Escherichia coli. nih.govresearchgate.net This biocatalytic approach involves the enantioselective hydrolysis of a prochiral dinitrile, 2-methyl-2-propylmalononitrile, to the corresponding chiral cyanocarboxylic acid. nih.govresearchgate.net The success of this method suggests that a similar strategy could be employed for the synthesis of chiral this compound.

The mechanism of chiral induction in these enzymatic reactions is attributed to the specific three-dimensional structure of the enzyme's active site, which preferentially binds one enantiomer or one of the prochiral nitrile groups, leading to a highly stereoselective transformation.

Lipases are another class of enzymes that have been successfully used for the kinetic resolution of chiral acids and their esters. google.com In a typical kinetic resolution process, a racemic mixture of the chiral acid or ester is treated with a lipase, which selectively catalyzes the reaction of one enantiomer, leaving the other enantiomer unreacted and thus enriched. For example, the resolution of ethyl (R)-2-methylbutyrate has been achieved through selective hydrolysis catalyzed by lipase. google.com

Chemical methods for chiral induction often involve the use of chiral auxiliaries. For instance, the enantioselective synthesis of 2-substituted 4-aminobutanoic acid (GABA) analogues has been accomplished through the cyanomethylation of chiral enolates derived from (4S,5R)-3-acyl-4-methyl-5-phenyl-1,3-oxazolidin-2-ones. rsc.org This approach demonstrates how a chiral auxiliary can direct the stereochemical outcome of a reaction involving the introduction of a cyano group.

The following table summarizes the findings from a study on the enantioselective synthesis of a related compound, (S)-2-cyano-2-methylpentanoic acid, using a nitrilase.

| Substrate | Biocatalyst | Product | Enantiomeric Excess (e.e.) | Molar Yield |

| 2-methyl-2-propylmalononitrile | Recombinant E. coli expressing nitrilase from Rhodococcus rhodochrous J1 | (S)-2-cyano-2-methylpentanoic acid | 96% | 97% |

| Data from Yoshida et al. (2003) nih.gov |

This data highlights the potential for achieving high stereoselectivity in the synthesis of α-cyano carboxylic acids through biocatalysis.

Synthetic Utility and Derivatization Strategies in Complex Molecule Synthesis

Formation of Esters, Amides, and Other Carboxylic Acid Derivatives

The carboxylic acid moiety of 2-cyano-2-methylbutanoic acid readily undergoes classical transformations to afford a diverse range of derivatives, including esters and amides. These reactions are fundamental to its application as a synthetic intermediate, allowing for the introduction of various functionalities and the modulation of its chemical properties.

Esterification of this compound can be achieved through standard acid-catalyzed reactions with alcohols. For instance, the reaction with methanol (B129727) yields methyl 2-cyano-2-methylpropanoate. ontosight.ai This process can be catalyzed by either acids or bases, providing flexibility in reaction conditions. ontosight.ai Similarly, the formation of amides can be accomplished by reacting the carboxylic acid with amines, often facilitated by coupling agents to enhance reactivity. libretexts.orgorganic-chemistry.org A general approach involves the initial conversion of the carboxylic acid to an ammonium (B1175870) salt, which upon heating, dehydrates to form the corresponding amide. libretexts.org

The reactivity of the carboxylic acid group also extends to the formation of acid chlorides. Treatment of this compound with reagents like thionyl chloride (SOCl₂) converts the hydroxyl group into a more reactive acid chloride. pressbooks.pub This highly reactive intermediate serves as a precursor for the synthesis of a variety of other derivatives.

The following table summarizes common derivatization reactions of this compound:

| Derivative | Reactant(s) | General Conditions |

| Ester | Alcohol (e.g., Methanol) | Acid or Base Catalysis |

| Amide | Amine | Coupling Agents or Heat |

| Acid Chloride | Thionyl Chloride (SOCl₂) | --- |

Utilization as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the α-position makes this compound a valuable chiral building block in asymmetric synthesis. The ability to obtain this compound in enantiomerically enriched forms opens avenues for the synthesis of optically active target molecules.

Enzymatic hydrolysis has proven to be an effective method for the enantioselective synthesis of derivatives of this compound. For example, nitrilase enzymes have been employed for the selective hydrolysis of dinitriles to produce chiral cyanocarboxylic acids. researchgate.net Specifically, a nitrilase from Rhodococcus rhodochrous has been used to catalyze the monohydrolysis of a prochiral dinitrile, 2-methyl-2-propylmalononitrile, to yield (S)-2-cyano-2-methylpentanoic acid with high enantiomeric excess. researchgate.net This biocatalytic approach offers mild reaction conditions and excellent selectivity, making it an attractive alternative to traditional chemical methods. researchgate.net

The resulting chiral α-cyano carboxylic acids are versatile intermediates for the synthesis of other chiral molecules. For instance, they can serve as precursors for the synthesis of non-natural amino acids.

Applications as a Versatile Synthetic Intermediate in Organic Synthesis

The combination of a nitrile and a carboxylic acid group on a single carbon atom, which also constitutes a quaternary center, makes this compound a highly versatile intermediate in organic synthesis. This unique arrangement allows for a multitude of transformations, enabling the construction of complex and biologically relevant molecules.

Precursors to Biologically Relevant Nitrogen-Containing Compounds

The nitrile group of this compound and its derivatives can be readily transformed into various nitrogen-containing functional groups, making it a valuable precursor for the synthesis of biologically active compounds. fiveable.me The hydrolysis of the nitrile can lead to the formation of amides and carboxylic acids, while its reduction can yield primary amines. These transformations are crucial steps in the synthesis of various nitrogen-containing heterocycles and amino acids. fiveable.mescholaris.ca

For example, the reduction of the cyano group is a key step in the synthesis of β-amino acids, which are important components of many biologically active compounds. The ability to introduce a nitrogen atom at a specific position with stereochemical control is a significant advantage in the synthesis of complex natural products and pharmaceuticals.

Scaffolds for the Construction of Diverse Quaternary Stereocenters

The quaternary carbon atom inherent in the structure of this compound makes it an excellent scaffold for the construction of molecules containing all-carbon quaternary stereocenters. caltech.edu The synthesis of such centers is a significant challenge in organic chemistry, and the use of pre-existing quaternary carbons can simplify synthetic routes. caltech.edu

The derivatization of this compound allows for the introduction of various substituents around the quaternary center, leading to a diverse range of molecular architectures. This is particularly important in medicinal chemistry, where the three-dimensional structure of a molecule plays a crucial role in its biological activity. caltech.edu The construction of quaternary stereocenters can lead to novel molecular shapes and improved pharmacological properties. caltech.edu For instance, organocatalytic tandem cyanation-allylic alkylation reactions have been developed to create densely functionalized products with O-substituted quaternary centers. nih.gov

Strategies for Late-Stage Functionalization of Complex Molecular Architectures

Late-stage functionalization, the introduction of functional groups into a complex molecule at a late stage of the synthesis, is a powerful strategy in drug discovery and development. chemrxiv.orgrsc.org It allows for the rapid diversification of lead compounds, enabling the exploration of structure-activity relationships without the need for de novo synthesis. chemrxiv.org

While direct late-stage functionalization using this compound itself is not extensively documented, the principles of its reactivity can be applied to such strategies. The cyano group, for example, can be introduced into complex molecules and then transformed into other functional groups, as described in the previous sections. This approach allows for the modification of the properties of a molecule at a late stage, which can be crucial for optimizing its biological activity. The development of new catalytic methods that tolerate a wide range of functional groups is expanding the possibilities for late-stage functionalization. rsc.org

Theoretical and Computational Investigations of 2 Cyano 2 Methylbutanoic Acid

Molecular Structure and Conformation Studies

The three-dimensional arrangement of atoms and the rotational flexibility around single bonds are fundamental to a molecule's physical and chemical properties.

Conformational analysis involves the study of the different spatial arrangements of atoms (conformers) that arise from rotation about single bonds. lumenlearning.com For 2-Cyano-2-methylbutanoic acid, rotations around the C2-C3 and C3-C4 bonds are of primary interest. The relative stability of the resulting conformers is determined by a combination of steric hindrance and electronic interactions.

The staggered conformations are generally more stable than the eclipsed conformations due to minimized torsional strain. lumenlearning.com However, within the staggered conformers, gauche interactions between bulky substituents—namely the methyl (-CH3), ethyl (-CH2CH3), cyano (-CN), and carboxylic acid (-COOH) groups—introduce steric repulsion, which destabilizes the conformer relative to an anti-conformation where these groups are further apart. The principle that larger groups create more significant destabilization when they are eclipsed or in a gauche position is a key factor. lumenlearning.com The cyano group, with its linear geometry and dipole moment, also contributes unique electronic effects that influence conformational preferences.

The most stable conformer of this compound would be the one that best minimizes the steric clashes between these functional groups. Computational studies on related branched alkanes and substituted butanoic acids have shown that density functional theory is effective for predicting conformational preferences. researchgate.net

Geometrical optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable structure. Using methods like DFT with a basis set such as 6-311+G(d,p), it is possible to calculate the equilibrium bond lengths, bond angles, and dihedral angles. rsc.org These parameters define the molecule's geometry.

Table 1: Predicted Bond Parameters for this compound (Note: These are typical, generalized values. Actual calculated values may vary based on the specific computational method and basis set used.)

| Bond Type | Parameter | Predicted Value |

| C-C (alkane) | Bond Length | ~ 1.54 Å |

| C-COOH | Bond Length | ~ 1.52 Å |

| C-CN | Bond Length | ~ 1.47 Å |

| C=O | Bond Length | ~ 1.22 Å |

| C-O (acid) | Bond Length | ~ 1.35 Å |

| O-H | Bond Length | ~ 0.97 Å |

| C≡N | Bond Length | ~ 1.16 Å |

| C-C-C | Bond Angle | ~ 109.5° |

| O=C-O | Bond Angle | ~ 120° |

| C-C≡N | Bond Angle | ~ 180° (for the C-CN fragment) |

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals dictates the chemical reactivity and electronic properties of a molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. imperial.ac.uk It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO acts as an electron donor, and its energy level is related to the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, with its energy level relating to electrophilicity. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Table 2: Conceptual HOMO-LUMO Analysis for this compound

| Orbital | Expected Primary Localization | Role in Reactivity |

| HOMO | Non-bonding orbitals of Carboxylic Oxygen | Nucleophilic Center / Site of Deprotonation |

| LUMO | π* antibonding orbital of Cyano Group (-CN) | Electrophilic Center / Site for Nucleophilic Attack |

| HOMO-LUMO Gap | Moderate | Determines chemical stability and electronic transitions |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized bonds and lone pairs that align with the familiar Lewis structure model. uni-muenchen.de This method is used to analyze charge delocalization and hyperconjugative interactions, which are stabilizing donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu

For this compound, NBO analysis can quantify the stability gained from interactions such as the delocalization of the oxygen lone pairs (donor) of the carboxylic acid group into the antibonding orbitals (acceptor) of adjacent C-C or C=O bonds. Similarly, interactions involving the π-system of the cyano group can be evaluated. The strength of these interactions is estimated using second-order perturbation theory. dergipark.org.tr

Table 3: Potential Hyperconjugative Interactions in this compound from NBO Analysis

| Donor NBO (Filled Orbital) | Acceptor NBO (Empty Orbital) | Type of Interaction | Stabilizing Effect |

| LP (O) of C=O | π(C-O) of carboxylic acid | n → π | Resonance stabilization of carboxyl group |

| LP (O) of C-OH | σ(C-C) adjacent to acid | n → σ | Charge delocalization |

| σ (C-H) of methyl/ethyl | σ(C-CN) | σ → σ | Weak hyperconjugation |

| π (C≡N) | σ(C-C) | π → σ | Delocalization involving the cyano group |

Spectroscopic Property Simulations

Computational methods can predict various types of molecular spectra, providing a powerful complement to experimental measurements. Theoretical calculations of vibrational frequencies, for instance, are valuable for interpreting experimental infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound using DFT, a theoretical vibrational spectrum can be generated. nih.gov

Each calculated vibrational mode corresponds to a specific molecular motion, such as the stretching or bending of bonds. These assignments help in the definitive identification of spectral peaks. Key expected vibrational frequencies for this compound would include the characteristic stretching of the O-H bond in the carboxylic acid (a broad band), the C=O stretch, the C≡N stretch, and various C-H stretches.

Table 4: Predicted Characteristic IR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Carboxylic Acid (-COOH) | O-H stretch | 3300 - 2500 | Broad, Strong |

| Alkyl C-H (-CH3, -CH2) | C-H stretch | 2980 - 2850 | Medium to Strong |

| Cyano (-C≡N) | C≡N stretch | 2260 - 2240 | Medium |

| Carbonyl (C=O) | C=O stretch | 1725 - 1700 | Strong |

| Carboxylic Acid (-COOH) | C-O stretch | 1320 - 1210 | Medium |

| Carboxylic Acid (-COOH) | O-H bend | 1440 - 1395 | Medium |

Vibrational Spectra Prediction (Infrared and Raman)

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. biointerfaceresearch.comchemrxiv.org These predictions are crucial for interpreting experimental spectra and confirming molecular structure by assigning specific vibrational modes to observed absorption bands. ucl.ac.uk For this compound, the predicted spectrum is characterized by the distinct vibrations of its key functional groups.

The most diagnostic feature is the stretching vibration of the cyano group (C≡N), which is predicted to appear as a strong, sharp band in the infrared spectrum around 2250 cm⁻¹. The Raman spectrum is also expected to show a prominent peak for the C≡N stretch. researchgate.net The carbonyl group (C=O) of the carboxylic acid gives rise to another strong and characteristic absorption band, typically predicted in the region of 1710-1730 cm⁻¹. utdallas.edu

Table 1: Predicted Vibrational Frequencies for this compound This table presents theoretically expected vibrational frequencies. Actual experimental values may vary.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| O-H | Stretch (H-bonded) | 2500 - 3500 | Strong, Very Broad |

| C-H | Stretch | 2800 - 3000 | Medium to Strong |

| C≡N | Stretch | ~2250 | Strong, Sharp |

| C=O | Stretch | 1710 - 1730 | Strong, Sharp |

| C-O | Stretch | 1000 - 1300 | Medium |

Electronic Excitation Studies and UV-Vis Spectroscopy

Theoretical methods are also employed to simulate electronic excitation and predict Ultraviolet-Visible (UV-Vis) absorption spectra. academie-sciences.frrsc.org These calculations help identify the electronic transitions responsible for UV-Vis absorption. For this compound, which is a colorless compound, significant absorption is not expected in the visible range (400-800 nm). msu.edu

The primary chromophores in the molecule are the carbonyl (C=O) and cyano (C≡N) groups. Computational studies, often using Time-Dependent Density Functional Theory (TD-DFT), would predict weak absorptions in the UV region corresponding to n → π* transitions. msu.edu The n → π* transition of the carbonyl group is characteristically weak. msu.edu Due to the lack of extended conjugation in the molecule, the strong π → π* transitions are expected to occur at shorter wavelengths, likely below the standard 200 nm UV cutoff. Theoretical calculations can provide precise predictions of the absorption maxima (λmax) for these transitions. academie-sciences.fr

Computational Elucidation of Reaction Mechanisms

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the mechanisms of chemical reactions at the molecular level. mdpi.com By mapping the potential energy surface of a reaction, DFT calculations can identify intermediates, and transition states, and determine the most likely reaction pathway. dtu.dk For reactions involving this compound, such as its synthesis or subsequent transformations, DFT provides critical insights.

For instance, the synthesis of α-cyano carboxylic acids can occur through various routes, including the hydrolysis of a corresponding ester like ethyl 2-cyano-2-methylbutanoate. DFT calculations can model the step-by-step mechanism of this hydrolysis, whether under acidic or basic conditions, revealing the energetics of each step. Furthermore, in more complex transformations, such as transition-metal-catalyzed reactions, DFT is essential for characterizing the catalytic cycle, including ligand exchange, oxidative addition, and reductive elimination steps. dtu.dknsf.gov Calculations using functionals like B3LYP or M06-2X can accurately model the geometries and energies of all species along the reaction coordinate. biointerfaceresearch.commdpi.com

A key aspect of computational reaction mechanism studies is the characterization of transition states (TS) and the calculation of activation energy (Ea) barriers. The activation energy determines the rate of a reaction, and its theoretical calculation is a powerful tool for understanding and predicting chemical reactivity. dtu.dk

DFT calculations can locate the precise geometry of a transition state, which represents the maximum energy point along the reaction coordinate between reactants and products. nsf.gov For example, in a cyanation reaction to form a related cyanohydrin, the activation free energy for the transition state was calculated to be 17.0 kcal/mol, a value that indicates the reaction is feasible under standard conditions. nih.gov Similarly, in a palladium-catalyzed C-H activation, the activation enthalpy for the formation of a key transition state was calculated to be 6.79 kcal/mol. rsc.org These calculations provide quantitative data on the energy barriers that must be overcome for the reaction to proceed, allowing for direct comparison between different potential pathways and explaining observed product distributions. nsf.gov

Table 2: Example of Calculated Activation Energies for a Related Reaction Step Data derived from computational studies of related cyanation and C-H activation reactions. nih.govrsc.org

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| Cyanation Step | DFT | 17.0 (Free Energy) |

| C-H Bond Activation | DFT | 6.79 (Enthalpy) |

Thermodynamic Property Calculations

Computational chemistry offers methods to predict fundamental thermodynamic properties, such as the enthalpy of formation (ΔHf°), with high accuracy. swarthmore.edu High-level quantum chemical methods, like the Gaussian-4 (G4) theory, are designed to calculate thermochemical data with "chemical accuracy," which is generally considered to be within 1 kcal/mol (or about 4.2 kJ/mol) of experimental values. swarthmore.edu

Acid-Base Equilibria and pKa Determination

The acidity of a carboxylic acid, quantified by its acid dissociation constant (Ka) or its logarithmic equivalent (pKa), is a fundamental property governing its behavior in chemical and biological systems. The acid-base equilibrium for a generic carboxylic acid, R-COOH, in water involves the transfer of a proton to water, forming a carboxylate anion (R-COO⁻) and a hydronium ion (H₃O⁺). The pKa value is the pH at which the concentrations of the undissociated acid and the carboxylate anion are equal. A lower pKa value signifies a stronger acid.

The acidity of this compound is significantly influenced by the electronic effects of the substituents attached to the α-carbon—the carbon atom adjacent to the carboxyl group. Any factor that stabilizes the resulting carboxylate anion (conjugate base) relative to the undissociated acid will increase acidity (lower the pKa). pressbooks.pub

In the case of this compound, two key substituents at the α-carbon exert opposing effects:

The Cyano (-C≡N) Group: The cyano group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. It exerts a strong negative inductive effect (-I), pulling electron density away from the carboxylate anion. uochemists.com This dispersal of the negative charge over a larger area stabilizes the conjugate base, thereby increasing the acidity of the parent acid. pharmaguideline.com

The Methyl (-CH₃) and Ethyl (-CH₂CH₃) Groups: Alkyl groups, such as methyl and ethyl, are electron-donating groups. They exert a positive inductive effect (+I), pushing electron density towards the carboxylate anion. This intensifies the negative charge on the carboxylate, destabilizing it and making the acid weaker (increasing the pKa). uochemists.com

The net acidity of this compound is determined by the balance of these competing inductive effects. Given the very strong electron-withdrawing nature of the cyano group, it is expected to dominate over the weaker electron-donating effects of the two alkyl groups. Consequently, this compound is predicted to be a significantly stronger acid than its non-cyanated analog, 2-methylbutanoic acid, and the parent butanoic acid.

Table 1: Comparison of pKa Values for Related Carboxylic Acids

| Compound Name | Structure | pKa Value | Effect of Substituent on Acidity |

|---|---|---|---|

| Butanoic Acid | CH₃CH₂CH₂COOH | 4.82 nih.govturito.com | Baseline |

| 2-Methylbutanoic Acid | CH₃CH₂CH(CH₃)COOH | 4.80 lookchem.comechemi.com | Weak electron-donating methyl group slightly decreases acidity. |

| Cyanoacetic Acid | NCCH₂COOH | 2.45 echemi.comchemicalbook.com | Strong electron-withdrawing cyano group significantly increases acidity. |

Data sourced from multiple references. nih.govturito.comlookchem.comechemi.comechemi.comchemicalbook.com

Computational Approaches to pKa Determination

Precisely determining the pKa of novel compounds like this compound often relies on theoretical and computational methods. These approaches have become indispensable tools in chemistry for predicting molecular properties. mrupp.info

Two primary strategies are employed for the computational estimation of pKa:

First-Principles Methods: These methods are based on quantum mechanics, typically using Density Functional Theory (DFT). researchgate.net They calculate the Gibbs free energy change (ΔG) for the dissociation reaction in a solvent, often simulated using continuum solvation models like SMD (Solvation Model based on Density) or by including explicit solvent molecules. chemrxiv.orgtorvergata.it The pKa is then derived from this free energy value. While computationally intensive, these methods are powerful because they rely on fundamental physical principles. researchgate.net

Empirical and QSPR Methods: Quantitative Structure-Property Relationship (QSPR) models use statistical correlations to relate structural or physicochemical descriptors of molecules to their experimental pKa values. mrupp.info These models are much faster but their accuracy depends heavily on the quality and relevance of the training data set. A molecule with unusual structural features not well-represented in the training set may yield a less accurate prediction. peerj.com

For this compound, computational models would need to accurately simulate the strong and competing inductive effects of the cyano and alkyl groups. The reliability of such predictions has been shown to be highly dependent on the chosen functional and basis set within DFT calculations. torvergata.it Studies have shown that for carboxylic acids, certain DFT functionals can predict pKa values with a mean absolute error of less than 0.5 pKa units, providing a reliable estimate where experimental data is lacking. researchgate.nettorvergata.it

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Highly Enantioselective Transformations

The creation of chiral molecules with quaternary stereocenters is a significant challenge in asymmetric synthesis. For α-quaternary α-cyano carboxylic acids, the development of catalytic systems that can control the absolute stereochemistry at the congested carbon center is a primary focus. Recent advances have moved beyond classical methods to explore a range of innovative catalytic platforms.

Transition Metal Catalysis: Novel transition metal-based catalysts are being explored for their unique reactivity and selectivity.

Iridium Catalysis: Highly enantioselective iridium-catalyzed allylic alkylation has been developed to access products with an allylic all-carbon quaternary stereocenter. This method utilizes a masked acyl cyanide (MAC) reagent, allowing for the one-pot synthesis of enantioenriched α-quaternary carboxylic acids and their derivatives nih.gov.

Copper Catalysis: Copper-catalyzed enantioselective decarboxylative cyanation of propargylic carboxylic acids has emerged as a highly atom-economical strategy. This method generates chiral propargylic cyanides, which are valuable synthetic intermediates, with high enantioselectivity (up to 97% ee) under mild conditions organic-chemistry.org.

Nickel Catalysis: Nickel-hydride (NiH) catalysis is being used for the modular synthesis of quaternary α-cyano carbonyl compounds from α,β-unsaturated nitriles and various acyl electrophiles. This approach is notable for proceeding under mild, ligand-free conditions acs.orgresearchgate.net.

Organocatalysis: Asymmetric organocatalysis, which avoids the use of metals, is a rapidly expanding field. For the synthesis of molecules containing the α-cyano carboxylic acid motif, several organocatalytic systems have shown promise.

Chiral Thiourea-Boronic Acid Hybrid Catalysts: These bifunctional catalysts have been effectively used in conjugate addition-asymmetric protonation reactions of α,β-unsaturated carboxylic acids, enabling control over the α-chirality kyoto-u.ac.jp.

Phase-Transfer Catalysts: Asymmetric phase-transfer catalysts derived from Cinchona alkaloids are being applied in the enantioselective synthesis of related α-amino acids, a strategy that could be adapted for α-cyano carboxylic acids.

Biocatalysis: Enzymes offer unparalleled selectivity under mild, environmentally benign conditions, making them ideal for green chemistry applications.

Aldoxime Dehydratases: These enzymes have been used for the enantioselective dehydration of aldoximes to produce chiral nitriles. Computational and experimental studies have been combined to understand and predict the stereochemical outcomes researchgate.netresearchgate.net.

Laccases: A biocatalytic method using laccase for the oxidation of catechols, followed by the 1,4-addition of tertiary alkyl nitriles, has been developed to synthesize α-cyano carbonyls bearing a quaternary stereocenter nih.gov.

Nitrene Transferases: Directed evolution of enzymes like protoglobin has yielded nitrene transferases capable of catalyzing the enantioselective intermolecular amination of α-C-H bonds in carboxylic acid esters, providing a direct route to α-amino esters, structural cousins of α-cyano esters nih.gov.

| Catalyst Type | Example System | Key Features |

| Transition Metal | Iridium-phosphine complex | One-pot synthesis of α-quaternary acids from masked acyl cyanides nih.gov. |

| Copper-bisoxazoline complex | Enantioselective decarboxylative cyanation of propargylic acids organic-chemistry.org. | |

| Nickel-hydride (NiH) | Ligand-free, modular synthesis from unsaturated nitriles acs.orgresearchgate.net. | |

| Organocatalyst | Chiral Thiourea-Boronic Acid | Controls α-chirality via asymmetric protonation kyoto-u.ac.jp. |

| Biocatalyst | Aldoxime Dehydratase | Enantioselective synthesis of chiral nitriles from aldoximes researchgate.netresearchgate.net. |

| Laccase | Mild, biocatalytic approach to quaternary α-cyano carbonyls nih.gov. | |

| Nitrene Transferase | Direct, enantioselective α-C-H amination of esters nih.gov. |

Integration with Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. For 2-Cyano-2-methylbutanoic acid and related compounds, research is focused on minimizing environmental impact by using sustainable resources, reducing waste, and employing safer reaction conditions.

Biocatalysis: As mentioned previously, the use of enzymes operates in aqueous media at ambient temperature and pressure, representing a cornerstone of green chemistry nih.govresearchgate.netnih.gov. The chemo-, regio-, and enantioselectivity of enzymes reduces the need for protecting groups and purification steps, thus minimizing waste researchgate.net.

Photoredox Catalysis: The use of visible light to drive chemical reactions is a powerful green tool. Decarboxylative cyanation of carboxylic acids has been achieved using iridium-based photoredox catalysts at room temperature, offering a mild alternative to traditional methods that often require harsh reagents or high temperatures nih.govchemrevlett.com. Electrophotochemical methods are also being developed to convert aliphatic carboxylic acids into alkylnitriles under mild conditions beilstein-journals.org.

Mechanochemistry: Mechanochemical-assisted synthesis, which involves grinding solid reactants together, can significantly reduce or eliminate the need for solvents. A mechanochemical approach for the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids has been reported, highlighting the potential of this solvent-free technique for related transformations rsc.org.

Abundant Metal Catalysis: Replacing rare and toxic heavy metals with abundant, low-toxicity metals like aluminum is a key goal of sustainable chemistry. Chiral aluminum catalysts have been developed for a variety of enantioselective transformations, including the cyanation of carbonyl compounds dntb.gov.ua.

Exploration of New Reactivity Patterns and Synthetic Utilities for the Quaternary α-Cyano Carboxylic Acid Motif

Research is actively seeking to expand the synthetic toolbox for creating the α-quaternary α-cyano carboxylic acid structure and to discover new ways to utilize this motif as a versatile building block.

Novel Synthetic Strategies:

Reductive Cyanation: An efficient method for the synthesis of α-cyano carbonyls with quaternary centers involves the reductive cyanation of tertiary alkyl bromides using an electrophilic cyanating reagent and a zinc reductant. This reaction proceeds under mild conditions and tolerates a wide variety of functional groups cluster-science.comnih.govacs.orgorganic-chemistry.org.

Decarboxylative Functionalization: The carboxylic acid group itself can be used as a handle for introducing the cyano group. Photoredox-catalyzed decarboxylative cyanation allows for the direct conversion of aliphatic carboxylic acids to nitriles nih.govchemrevlett.comnih.gov. This approach is particularly valuable for isotopic labeling when using reagents like [13/14CN]-NCTS nih.gov.

Hydrofunctionalization: Nickel-hydride catalyzed hydrofunctionalization of α,β-unsaturated nitriles with acyl fluorides provides a modular route to α-cyano ketones bearing quaternary carbon centers acs.org.

Synthetic Utility: The quaternary α-cyano carboxylic acid motif is a valuable precursor for a range of important molecular scaffolds.

Pharmaceutical Intermediates: The nitrile group can be readily converted into other functional groups such as amines, amides, and tetrazoles, which are common in pharmaceuticals. The quaternary center can also enhance metabolic stability. The late-stage modification of bioactive molecules using cyanation methods demonstrates the potential of this chemistry in drug discovery cluster-science.com.

Building Blocks for Complex Molecules: The combination of the cyano and carboxylic acid groups allows for orthogonal functionalization, making these compounds powerful intermediates in the synthesis of complex natural products and other target molecules.

| Reaction Type | Substrate | Key Reagents | Product |

| Reductive Cyanation | Tertiary Alkyl Bromide | Electrophilic Cyanating Reagent, Zinc | α-Quaternary Cyano Carbonyl cluster-science.comnih.gov |

| Decarboxylative Cyanation | Carboxylic Acid | Photoredox Catalyst, Cyanating Reagent | Alkyl Nitrile nih.govchemrevlett.com |

| Hydrofunctionalization | α,β-Unsaturated Nitrile | NiH Catalyst, Acyl Fluoride | α-Quaternary Cyano Ketone acs.org |

Advanced Computational Modeling for Predictive Reactivity and Selectivity in α-Quaternary Systems

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. For complex systems like the synthesis of α-quaternary centers, modeling provides insights that are difficult to obtain through experiments alone.

Mechanism Elucidation: Density Functional Theory (DFT) calculations are frequently used to elucidate reaction mechanisms. For instance, DFT studies have been employed to understand the mechanism of reductive cyanation, including the role of the in situ generated organozinc reagent cluster-science.comacs.org. Similarly, the mechanism of NiH-catalyzed hydrofunctionalization was investigated using DFT, revealing the involvement of a nickel-keteneiminate intermediate acs.org.

Rationalizing Stereoselectivity: In asymmetric catalysis, computational models can explain the origin of enantioselectivity. Molecular modeling and docking studies have been successfully used to rationalize the unprecedented stereochemical outcomes of aldoxime dehydratase-catalyzed reactions, explaining why different substrate isomers lead to opposite product enantiomers with the same enzyme researchgate.netresearchgate.net.

Predictive Catalyst Design: By understanding the interactions between the substrate, catalyst, and reagents at a molecular level, computational models can guide the design of new and improved catalysts. For example, modeling can be used to predict how modifications to a catalyst's structure will affect the enantioselectivity of a reaction, allowing for the in silico screening of potential catalysts before they are synthesized in the lab researchgate.netresearchgate.net. Computational studies have also been used to support the hypothesis that a δ-cyano group can tune the electron-density distribution and enhance the stability of para-quinone methides, valuable building blocks for constructing quaternary stereocenters rsc.org.

The synergy between computational modeling and experimental work is accelerating progress in the field, enabling a more rational and efficient approach to developing synthetic methods for challenging molecules like this compound.

Q & A

Q. What are the optimal synthetic routes for 2-Cyano-2-methylbutanoic acid in laboratory settings?

The synthesis of this compound (C₆H₉NO₂, MW 127.14 g/mol) typically involves cyanation of α-methyl-substituted precursors. A common approach includes:

- Knoevenagel condensation : Reacting methyl acetoacetate with a cyanide source (e.g., KCN or TMSCN) under basic conditions.

- Reaction conditions :

- Base: Sodium ethoxide or potassium carbonate (common in analogous syntheses) .

- Solvent: Ethanol or methanol under reflux (~78°C) .

- Purification: Recrystallization (using ethyl acetate/hexane) or column chromatography (silica gel, eluent gradient) .

- Yield optimization : Adjust stoichiometry of the nitrile source and monitor reaction progress via TLC.

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Key analytical methods include:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of carboxylic acid (-COOH, δ ~10-12 ppm), cyano (-CN, δ ~110-120 ppm in ¹³C), and methyl groups .

- IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) .

- Mass spectrometry : ESI-MS to verify molecular ion peak at m/z 127.14.

- HPLC : Assess purity (≥95% as per industrial standards) using a C18 column and UV detection at 210 nm .

Q. What are the key physicochemical properties influencing its reactivity in organic synthesis?

- pKa : The carboxylic acid group has a pKa ~2.5-3.0 (lower than unsubstituted butanoic acid due to the electron-withdrawing cyano group) .

- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited in water.

- LogP : ~0.8 (calculated), indicating balanced lipophilicity for cross-phase reactions .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the acid dissociation constant (pKa) compared to other substituted butanoic acids?

The cyano group lowers the pKa by stabilizing the deprotonated carboxylate via inductive effects. Comparative studies show:

- This compound : pKa ~2.8 .

- 3-Methylbutanoic acid : pKa ~4.8 .

- 2-Chloro-3-methylbutanoic acid : pKa ~2.9 (similar to cyano due to Cl's electron-withdrawing nature) .

Methodological insight : Use potentiometric titration or computational modeling (e.g., DFT) to quantify substituent effects .

Q. What experimental strategies resolve contradictions in reported biological activities across cell line studies?

For inconsistent results in cytotoxicity or enzyme inhibition assays:

- Dose-response standardization : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify IC₅₀ values .

- Metabolite screening : Use LC-MS to detect potential degradation products interfering with assays .

- Cell line validation : Compare results in multiple lines (e.g., MCF-7 vs. HEK293) to rule out cell-specific effects .

Q. What catalytic systems enable stereoselective reactions using this compound as a chiral building block?

- Asymmetric catalysis :

- Organocatalysts : Proline derivatives for α-amination or Michael additions .

- Metal complexes : Chiral Ru or Rh catalysts for hydrogenation of cyano-containing intermediates .

- Case study : Enantioselective synthesis of β-amino acids via Pd-catalyzed cyanation, achieving >90% ee under optimized conditions (ligand: BINAP, solvent: THF) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

- Variables to test :

- Reagent purity : Ensure cyanide sources (e.g., KCN) are anhydrous .

- Temperature control : Reflux conditions must avoid side reactions (e.g., ester hydrolysis) .

- Statistical validation : Replicate reactions ≥3 times with error margins <5% .

Applications in Drug Discovery

Q. What methodologies assess the potential of this compound as a protease inhibitor scaffold?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.